Harmine

Übersicht

Beschreibung

Harmine is a naturally occurring beta-carboline alkaloid found in various plants, most notably in the seeds of Peganum harmala (Syrian rue) and the vine Banisteriopsis caapi. It has been used for centuries in traditional medicine and spiritual practices, particularly in South America, where it is a key component of the psychoactive brew ayahuasca . This compound is known for its psychoactive properties and its ability to inhibit monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine .

Wissenschaftliche Forschungsanwendungen

Harmine hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung der Monoaminoxidase A (MAO-A) aus. Durch die Hemmung dieses Enzyms erhöht this compound die Spiegel von Neurotransmittern wie Serotonin, Dopamin und Noradrenalin im Gehirn, was antidepressive und anxiolytische Wirkungen haben kann . Darüber hinaus wurde gezeigt, dass this compound das Enzym Dual-Spezifität-Tyrosin-Phosphorylierungs-reguliertes Kinase 1A (DYRK1A) hemmt, das an verschiedenen zellulären Prozessen beteiligt ist, darunter Neurogenese und Zellproliferation .

Wirkmechanismus

Target of Action

Harmine, a β-carboline alkaloid, primarily targets the enzyme Amine oxidase [flavin-containing] A . It also acts as a dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitor . These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets by inhibiting their activity. As a reversible inhibitor of monoamine oxidase A , it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability. This compound’s inhibition of DYRK1A, an enzyme involved in cell cycle regulation, impacts cell proliferation and differentiation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce the level of inflammatory mediators, NADPH oxidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and reactive oxygen species (ROS). Conversely, it increases the levels of brain-derived neurotrophic factor (BDNF), glutamate transporter subtype 1 (GLT-1), and anti-oxidant enzymes . Additionally, this compound can inhibit cancer cell proliferation and metastasis through epithelial-to-mesenchymal transition, cell cycle regulation, angiogenesis, and the induction of tumor cell apoptosis .

Result of Action

At the molecular and cellular level, this compound induces changes that can lead to various pharmacological effects. For instance, it can cause cell shrinkage, reduce the mitochondrial membrane potential, and upregulate Caspase 3, an enzyme involved in apoptosis . Furthermore, this compound can downregulate Bcl-2 and Mcl-1, proteins that prevent apoptosis, and upregulate Bax, a protein that promotes apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas . The plant’s growth conditions could potentially affect the concentration and activity of this compound. Additionally, this compound’s effects can be influenced by the physiological environment, such as the presence of other compounds or drugs in the body .

Biochemische Analyse

Biochemical Properties

Harmine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, this compound increases the levels of brain-derived neurotrophic factor (BDNF) and glutamate transporter subtype 1 (GLT-1), enhancing neuroprotection . This compound also activates protein kinase-A (PKA)-mediated ubiquitin-proteosome system (UPS), contributing to its neuroprotective effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound reduces the levels of inflammatory mediators, NADPH oxidase, and reactive oxygen species (ROS), while increasing antioxidant enzyme levels . These actions help protect neurons from oxidative stress and inflammation, promoting overall cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits AChE and BChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . This compound also activates the PKA-mediated UPS, which helps in the degradation of misfolded proteins and prevents their aggregation . Additionally, this compound increases the expression of BDNF and GLT-1, promoting neuronal survival and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, this compound can cause adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau or diminish at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which metabolizes this compound into harmol and harmalol . These metabolites retain some pharmacological activity but are generally less potent than this compound . This compound also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific tissues, such as the brain, where it exerts its neuroprotective effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific transporters .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within neurons, for example, allows it to modulate synaptic function and protect against neurodegenerative processes .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Harmine kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Synthesemethode beinhaltet die Thermolyse von substituierten 4-Aryl-3-Azidopyridinen. Diese Methode ermöglicht die Herstellung von this compound und seinen Strukturanalogen . Ein anderer Ansatz beinhaltet die Decarboxylierung von Beta-Carbolin-Carbonsäure, gefolgt von Hydroxylierung und Methylierung, um this compound zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus natürlichen Quellen wie Peganum harmala-Samen. Die Samen werden gemahlen und einer Lösungsmittelextraktion unterzogen, gefolgt von Reinigungsprozessen wie Kristallisation, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Harmine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Harmalin zu bilden, ein weiteres Beta-Carbolin-Alkaloid.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Methyliodid zur Methylierung.

Wichtige Produkte:

Oxidation: Harmalin

Reduktion: Harmalol

Substitution: Verschiedene Harmin-Derivate mit veränderten pharmakologischen Eigenschaften.

Vergleich Mit ähnlichen Verbindungen

Harmine gehört zu einer Gruppe von Verbindungen, die als Beta-Carbolin-Alkaloide bekannt sind. Zu ähnlichen Verbindungen gehören:

Harmalol: Eine reduzierte Form von this compound mit unterschiedlichen pharmakologischen Wirkungen.

Tetrahydrothis compound: Ein hydriertes Derivat von this compound mit einzigartigen psychoaktiven Eigenschaften.

Einzigartigkeit von this compound: Die einzigartige Kombination von MAO-A-Hemmung und DYRK1A-Hemmung von this compound hebt es von anderen Beta-Carbolin-Alkaloiden ab. Dieser duale Wirkmechanismus trägt zu seinem breiten Spektrum an pharmakologischen Wirkungen und potenziellen therapeutischen Anwendungen bei .

Eigenschaften

IUPAC Name |

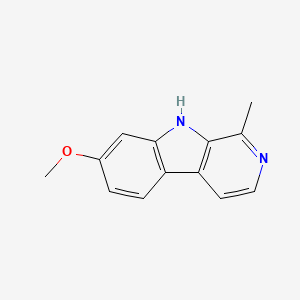

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNJHAXVSOCGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196066 | |

| Record name | Harmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

442-51-3 | |

| Record name | Harmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Harmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 - 265 °C | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.